Zamifenacin fumarate Zamifenacin fumarate Selective M3 receptor antagonist (pKi values are 8.52 (M3), 7.93 (M2), 7.90 (M1) and 7.78 (M4) respectively). Inhibits gastrointestinal motility in vivo without causing cardiovascular effects.
Zamifenacin is an antagonist of M3 muscarinic acetylcholine receptors (Ki = 10 nM for the human receptor). It is selective for M3 over M1, M2, M4, and M5 receptors in radioligand binding assays using cells expressing recombinant human receptors (Kis = 55, 153, 68, and 34 nM, respectively). Zamifenacin inhibits cholecystokinin-induced small bowel motility (ED50 = 0.9 mg/kg) but does not increase heart rate (ED150 = 80.0 mg/kg) in dogs.

Brand Name: Vulcanchem
CAS No.: 127308-98-9
VCID: VC0149196
InChI: InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1
SMILES: C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Molecular Formula: C31H33NO7
Molecular Weight: 531.6 g/mol

Zamifenacin fumarate

CAS No.: 127308-98-9

Cat. No.: VC0149196

Molecular Formula: C31H33NO7

Molecular Weight: 531.6 g/mol

* For research use only. Not for human or veterinary use.

Zamifenacin fumarate - 127308-98-9

Specification

Description Selective M3 receptor antagonist (pKi values are 8.52 (M3), 7.93 (M2), 7.90 (M1) and 7.78 (M4) respectively). Inhibits gastrointestinal motility in vivo without causing cardiovascular effects.
Zamifenacin is an antagonist of M3 muscarinic acetylcholine receptors (Ki = 10 nM for the human receptor). It is selective for M3 over M1, M2, M4, and M5 receptors in radioligand binding assays using cells expressing recombinant human receptors (Kis = 55, 153, 68, and 34 nM, respectively). Zamifenacin inhibits cholecystokinin-induced small bowel motility (ED50 = 0.9 mg/kg) but does not increase heart rate (ED150 = 80.0 mg/kg) in dogs.

CAS No. 127308-98-9
Molecular Formula C31H33NO7
Molecular Weight 531.6 g/mol
IUPAC Name (3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1
Standard InChI Key PMHKTAIGYOVZEZ-ZHWJIHCSSA-N
Isomeric SMILES C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O
SMILES C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

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